molecular formula C6H9N3O6S B3022060 P-nitrophenylhydrazine sulfate CAS No. 58332-97-1

P-nitrophenylhydrazine sulfate

Cat. No.: B3022060
CAS No.: 58332-97-1
M. Wt: 251.22 g/mol
InChI Key: NLZHUYCPSIHHMR-UHFFFAOYSA-N
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Description

P-nitrophenylhydrazine sulfate is a chemical compound with the molecular formula C6H9N3O6S. It is a derivative of phenylhydrazine, where the phenyl group is substituted with a nitro group at the para position. This compound is known for its applications in various chemical reactions and research fields due to its unique properties.

Scientific Research Applications

P-nitrophenylhydrazine sulfate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

P-nitrophenylhydrazine sulfate, also known as (4-Nitrophenyl)hydrazine sulfate, has been designed as a multi-target inhibitor of COX-2 , 5-LOX , and H+/K+ ATPase . These targets play crucial roles in inflammation and gastric acid production. COX-2 and 5-LOX are key enzymes involved in the inflammatory response, while H+/K+ ATPase is a proton pump responsible for gastric acid secretion .

Mode of Action

The compound interacts with these targets, inhibiting their activity. This results in a reduction of inflammation and gastric acid production

Biochemical Pathways

The inhibition of COX-2 and 5-LOX affects the arachidonic acid pathway, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . The inhibition of H+/K+ ATPase affects the gastric acid secretion pathway, reducing the production of gastric acid .

Pharmacokinetics

It has been suggested that the compound has drug-like physicochemical properties and passes lipinski’s, egan’s, veber’s, muegge’s, and ghose’s rules for drug-like small molecules and orally bioavailable drugs . These rules consider factors such as molecular weight, lipophilicity, and hydrogen bond donors and acceptors, which influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The inhibition of COX-2, 5-LOX, and H+/K+ ATPase by this compound results in a reduction of inflammation and gastric acid production . This could potentially alleviate symptoms associated with conditions such as inflammatory diseases and gastric ulcers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is a powerful explosive and can self-ignite in the presence of contaminants . Its auto-ignition temperature may vary, similar to that of hydrazine, which has an autoignition as low as 74°C in contact with iron rust . Therefore, the compound’s action, efficacy, and stability may be affected by factors such as temperature, presence of contaminants, and contact with certain materials .

Safety and Hazards

4-Nitrophenylhydrazine is classified as a flammable solid and can cause skin and eye irritation . It may also cause respiratory irritation and may be harmful if swallowed or in contact with skin . It is recommended to handle this compound with appropriate personal protective equipment and to avoid release to the environment .

Future Directions

The catalytic reduction of 4-NP by 4-Nitrophenylhydrazine is a benchmark reaction for assessing the activity of nanostructured materials . Future research may focus on optimizing this reaction by exploring the effects of various factors such as the size and structure of the catalyst, the reaction medium, and the concentration of the reducing agent .

Preparation Methods

The synthesis of P-nitrophenylhydrazine sulfate typically involves the following steps:

Industrial production methods often focus on optimizing yield and purity while minimizing costs and environmental impact. For instance, using paranitrochlorobenzene and ketazine in a reaction system can simplify the process and reduce waste .

Chemical Reactions Analysis

P-nitrophenylhydrazine sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitrobenzene derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The hydrazine group can participate in substitution reactions, forming hydrazones and other derivatives.

Common reagents used in these reactions include sodium pyrosulfite for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

P-nitrophenylhydrazine sulfate can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, such as its enhanced reactivity and specific applications in various fields.

Properties

IUPAC Name

(4-nitrophenyl)hydrazine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.H2O4S/c7-8-5-1-3-6(4-2-5)9(10)11;1-5(2,3)4/h1-4,8H,7H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZHUYCPSIHHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)[N+](=O)[O-].OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70780504
Record name Sulfuric acid--(4-nitrophenyl)hydrazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70780504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265323-30-6
Record name Sulfuric acid--(4-nitrophenyl)hydrazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70780504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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